molecular formula C20H27ClN2O4S B2696628 3-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 1234868-57-5

3-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2696628
CAS No.: 1234868-57-5
M. Wt: 426.96
InChI Key: XECOHYUATYERJA-UHFFFAOYSA-N
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Description

3-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide (CAS# 1234868-57-5) is a synthetic benzenesulfonamide derivative with a molecular formula of C20H27ClN2O4S and a molecular weight of 427.0 . This compound is provided as a high-purity chemical for research use only and is not intended for diagnostic or therapeutic applications. Chemically, it features a sulfonamide group linked to a chloro-methoxybenzene ring and a piperidine moiety that is further substituted with a 2,5-dimethylfuran group . The structural architecture of this molecule, particularly the presence of the sulfonamide functional group, suggests potential for diverse biological activity and makes it a candidate for investigative pharmacology and medicinal chemistry. Sulfonamide derivatives are a significant class of compounds in pharmaceutical research, with documented scientific interest in their application as soluble epoxide hydrolase (sEH) inhibitors for investigating inflammation and neuropathic pain pathways, and as chemokine receptor (e.g., CXCR4) antagonists for studying cancer metastasis and inflammatory processes . Researchers may employ this compound as a chemical probe or a synthetic intermediate to explore these and other novel biological targets, to study structure-activity relationships (SAR) in the design of enzyme inhibitors or receptor antagonists, and to develop new therapeutic candidates for inflammatory diseases, neuropathic pain, or oncology research. Handle with appropriate safety precautions. For research use only. Not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-chloro-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O4S/c1-14-10-17(15(2)27-14)13-23-8-6-16(7-9-23)12-22-28(24,25)18-4-5-20(26-3)19(21)11-18/h4-5,10-11,16,22H,6-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECOHYUATYERJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide, with the CAS number 1234868-57-5, is a sulfonamide compound that has garnered interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C20H27ClN2O4SC_{20}H_{27}ClN_{2}O_{4}S, with a molecular weight of 427.0 g/mol. It features a chloro-substituted aromatic ring and a methoxy group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC20H27ClN2O4S
Molecular Weight427.0 g/mol
CAS Number1234868-57-5

Pharmacological Profile

Research indicates that sulfonamides often exhibit various biological activities including anti-inflammatory and antimicrobial effects. The specific compound has shown promise in the following areas:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. The structural components of this compound suggest it may inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfonamide derivatives.
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This could be significant in treating conditions like arthritis or other inflammatory diseases.
  • Potential CNS Activity : Given the piperidine moiety, there is potential for central nervous system (CNS) activity, which could be explored further in neuropharmacological studies.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various sulfonamide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones in agar diffusion tests, suggesting strong antibacterial activity.

Study 2: Anti-inflammatory Activity

In a controlled experiment involving animal models of inflammation, a related sulfonamide was administered to assess its effect on edema formation. The results showed a marked reduction in paw swelling compared to controls, indicating potential anti-inflammatory properties that may extend to our compound of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a core piperidinylmethyl-sulfonamide framework with analogs 15–18 but differs in substituent groups, which influence physicochemical properties and receptor interactions. Below is a detailed comparison:

Key Structural Differences

Piperidine Substituent: The target compound uses a furan-derived (2,5-dimethylfuran-3-yl)methyl group, whereas analogs 15–18 feature a dihydrobenzofuran-ether (2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl group.

Sulfonamide Aromatic Ring :

  • The target compound has 3-chloro and 4-methoxy substituents , while Compound 15 lacks the methoxy group, and Compound 17 positions methoxy at the 2-position. Substitution patterns influence electronic effects (e.g., electron-withdrawing chloro vs. electron-donating methoxy) and receptor binding affinity .

The dihydrobenzofuran substituent in 15–18 adds ~20–30 g/mol compared to the furan group in the target compound .

Q & A

Q. Basic Analytical Techniques

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry of the piperidine and sulfonamide moieties. Key signals include the methoxy group (~3.8 ppm in 1H NMR) and furan methyl protons (~2.2–2.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. A C18 column and acetonitrile/water gradient are recommended .

Q. Advanced Characterization

  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS validates molecular formula (e.g., [M+H]+ ion) and detects trace impurities.
  • X-ray Crystallography: Resolves absolute stereochemistry if chiral centers are present, though crystallization may require co-solvents like DMSO/ethanol .

What biological targets or mechanisms are hypothesized for this sulfonamide derivative?

Q. Basic Screening Approaches

  • Enzyme Inhibition Assays: Screen against kinases or GPCRs due to sulfonamide’s known role in binding ATP pockets. Use fluorescence-based assays (e.g., ADP-Glo™) for high-throughput profiling .
  • Cellular Viability Studies: Test in cancer cell lines (e.g., HeLa or MCF-7) using MTT assays. Dose-response curves (0.1–100 µM) can identify preliminary IC50 values .

Q. Advanced Mechanistic Studies

  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to purified targets like carbonic anhydrase isoforms.
  • Metabolomics: LC-MS/MS tracks downstream metabolic changes in treated cells to elucidate pathway-level effects .

How can contradictory data in biological activity studies be resolved?

Q. Basic Troubleshooting

  • Reproducibility Checks: Confirm compound stability under assay conditions (e.g., DMSO stock solutions degrade <1% over 48 hours at -20°C).
  • Counter-Screening: Rule out off-target effects using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays for GPCRs) .

Q. Advanced Resolution Methods

  • Cryo-EM or Co-Crystallization: Resolve ligand-target complexes to identify binding modes. For example, sulfonamide interactions with catalytic residues may explain variability in enzyme inhibition .
  • Machine Learning Models: Train on existing SAR data to predict structural modifications that enhance specificity .

What strategies mitigate challenges in piperidine-functionalization during synthesis?

Q. Basic Solutions

  • Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to shield piperidine amines during furan alkylation. Deprotect with TFA/DCM (1:4 v/v) post-reaction .
  • Microwave-Assisted Synthesis: Reduces reaction time for sluggish steps (e.g., SN2 alkylation) from 12 hours to 30 minutes at 100°C .

Q. Advanced Techniques

  • Transition Metal Catalysis: Palladium-mediated cross-coupling (e.g., Buchwald-Hartwig) introduces substituents regioselectively.
  • Computational Modeling: DFT calculations predict steric/electronic barriers to piperidine modification, guiding reagent selection .

How can researchers validate the metabolic stability of this compound in preclinical studies?

Q. Basic In Vitro Methods

  • Liver Microsome Assays: Incubate with human/rodent microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS over 60 minutes .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. Advanced In Vivo Approaches

  • Radiolabeled Tracers: Synthesize 14C-labeled analogs for mass balance studies in rodents. Autoradiography tracks tissue distribution .

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